1-[(2-Methylphenyl)methyl]-1h-pyrazole
Description
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Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-10-5-2-3-6-11(10)9-13-8-4-7-12-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKULFYGDBUTPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis of 1 2 Methylphenyl Methyl 1h Pyrazole and Its Analogues
Precursor Synthesis and Functionalization Strategies
This approach involves the separate synthesis of the pyrazole (B372694) heterocycle and the 2-methylphenyl-containing moiety, followed by their coupling. This strategy offers flexibility, allowing for the combination of various pre-functionalized precursors to generate a diverse library of analogues.
The foundational step in this strategy is the synthesis of the pyrazole ring itself. The most common precursors for pyrazole synthesis are 1,3-dielectrophilic compounds, which can readily undergo cyclization with hydrazine-based reagents. chim.it Key classes of these precursors include 1,3-dicarbonyl compounds, α,β-unsaturated carbonyls, and their derivatives. mdpi.com
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone method, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.combeilstein-journals.org These dicarbonyl precursors can be prepared through various methods, such as the Claisen condensation or synthesized in situ from simpler starting materials like ketones and acid chlorides to avoid handling potentially unstable intermediates. mdpi.comorganic-chemistry.org Another important class of precursors are α,β-unsaturated ketones and aldehydes, which react with hydrazines to form pyrazoline intermediates that can be subsequently oxidized to the aromatic pyrazole ring. mdpi.comnih.gov
| Precursor Type | General Structure | Method of Synthesis | Reference |
| 1,3-Diketone | R1-CO-CH2-CO-R2 | Claisen condensation of ketones and esters; In situ generation from ketones and acid chlorides. | mdpi.comnih.gov |
| α,β-Unsaturated Ketone | R1-CH=CH-CO-R2 | Aldol condensation of aldehydes and ketones. | nih.gov |
| α,β-Alkynic Aldehyde | R-C≡C-CHO | Oxidation of corresponding propargyl alcohols. | mdpi.com |
| β-Enaminone | R1-CO-CH=C(NR2)-R3 | Condensation of 1,3-dicarbonyls with amines or DMF-DMA. | mdpi.comnih.gov |
This table summarizes common precursors used for the synthesis of the pyrazole ring.
The 2-methylphenyl-containing moiety, specifically the 2-methylbenzyl group, is typically prepared as an electrophilic species for subsequent alkylation of the pyrazole nitrogen. The most common precursor is 2-methylbenzyl chloride (or bromide), which can be synthesized from 2-methyltoluene (o-xylene) via a free-radical halogenation of the benzylic methyl group.
Once the pyrazole ring and the 2-methylbenzyl halide are obtained, the final step is a nucleophilic substitution reaction. The pyrazole anion, generated by treating pyrazole with a suitable base (e.g., sodium hydride, potassium carbonate), acts as a nucleophile, attacking the benzylic carbon of the 2-methylbenzyl halide to form the N-C bond and yield 1-[(2-Methylphenyl)methyl]-1H-pyrazole. This N-alkylation is a widely used and robust method for functionalizing the pyrazole ring. A similar strategy has been reported for the synthesis of the related compound 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, where pyrazole is reacted with 2-chlorotrityl chloride. nih.gov
Direct Cyclization and Coupling Approaches
Direct approaches construct the substituted pyrazole in a more convergent manner, often by incorporating the 2-methylphenyl-containing group into one of the reactants prior to the ring-forming step. These methods can be more atom-economical and lead to the target molecule in fewer steps.
This is one of the most prevalent methods for pyrazole synthesis. mdpi.comnih.gov The strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine (B178648). nih.gov To synthesize the target compound directly, 2-methylbenzylhydrazine is used as the key reagent. This substituted hydrazine is reacted with a suitable 1,3-dielectrophile, such as malondialdehyde, acetylacetone, or an α,β-unsaturated aldehyde/ketone. mdpi.comnih.gov
A significant challenge in this approach, especially with unsymmetrical 1,3-diketones, is controlling the regioselectivity of the cyclization, which can lead to a mixture of two constitutional isomers. beilstein-journals.orgnih.gov The reaction outcome is often influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions (e.g., pH). nih.gov For instance, the reaction of an unsymmetrical diketone with 2-methylbenzylhydrazine could potentially yield both the 1-[(2-methylphenyl)methyl]-3,5-disubstituted-pyrazole and its corresponding 1-[(2-methylphenyl)methyl]-3,5-disubstituted-pyrazole isomer.
| 1,3-Dielectrophile | Hydrazine Derivative | Catalyst/Conditions | Product Type | Reference |
| 1,3-Diketone | Arylhydrazine | Acidic or basic | Mixture of regioisomeric pyrazoles | mdpi.com |
| α,β-Ethylenic Ketone | Phenylhydrazine | Copper triflate, bmim | 1,3,5-Trisubstituted pyrazole (after oxidation) | mdpi.comnih.gov |
| α-Benzotriazolylenone | Methylhydrazine | Basic medium | Regioselective tetrasubstituted pyrazole | mdpi.comnih.gov |
| Acetylenic Ketone | Phenylhydrazine | Hypervalent iodine reagent | 3-Trifluoromethylpyrazoles | nih.gov |
This table presents examples of cyclocondensation reactions for pyrazole synthesis.
The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. chim.itresearchgate.net The most common approach involves the [3+2] cycloaddition between a nitrile imine (as the 1,3-dipole) and an alkyne or an alkene (as the dipolarophile). nih.govrsc.org Nitrile imines are typically generated in situ from hydrazonyl halides by treatment with a base like triethylamine. nih.govpdeaamcollege.edu.in
To form a 1-substituted pyrazole such as the target compound, a nitrile imine bearing the 2-methylbenzyl group on the nitrogen atom would be reacted with an alkyne like acetylene. The regioselectivity of the cycloaddition is a key consideration, especially when using substituted alkynes. organic-chemistry.org Alternatively, alkyne surrogates, such as α-bromocinnamaldehyde or bromovinyl acetals, can be used to control regioselectivity and overcome issues associated with handling volatile alkynes. organic-chemistry.orgnih.gov
| 1,3-Dipole (precursor) | Dipolarophile | Conditions | Product | Reference |
| Hydrazonyl Chloride | α-Bromocinnamaldehyde | Triethylamine, rt | 1,3,4,5-Tetrasubstituted pyrazole | nih.gov |
| N-Tosylhydrazone | gem-Dibromoalkene | Base | 3,5-Diaryl-4-bromo-1H-pyrazole | organic-chemistry.org |
| N-Tosylhydrazone | Terminal Alkyne | One-pot | 3,5-Disubstituted 1H-pyrazole | organic-chemistry.org |
| Ethyl Diazoacetate | α-Methylene Carbonyl | N/A | Pyrazole-5-carboxylates | nih.gov |
This table illustrates the versatility of 1,3-dipolar cycloaddition in synthesizing various pyrazole derivatives.
Multi-component reactions (MCRs), where three or more starting materials react in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.govrsc.org Several MCRs have been developed for the synthesis of complex pyrazole derivatives. beilstein-journals.orgmdpi.com
A common MCR strategy for pyrazoles involves the combination of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or a β-ketoester), and a hydrazine derivative. nih.govmdpi.com For example, a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can produce highly functionalized pyrano[2,3-c]pyrazole scaffolds. mdpi.comnih.gov To generate analogues of this compound, one could envision a three-component reaction between a 1,3-dicarbonyl compound, 2-methylbenzaldehyde, and hydrazine. This would proceed via the initial formation of a hydrazone, which then undergoes cyclization. rsc.org The modularity of MCRs allows for the rapid generation of diverse pyrazole structures by simply varying the individual components. beilstein-journals.orgacs.org
| Components | Catalyst/Solvent | Product Type | Reference |
| Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Piperidine / Water | Pyrano[2,3-c]pyrazole | mdpi.com |
| Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)3 | Persubstituted pyrazole | beilstein-journals.org |
| Arylboronic acid, Boc-diimide, 1,3-Dicarbonyl | Copper catalyst | 1-Aryl-pyrazole | beilstein-journals.orgnih.gov |
| Aryl glyoxal, Aryl thioamide, Pyrazolone | HFIP | Pyrazole-linked thiazole | acs.org |
This table highlights various multi-component reaction strategies for the synthesis of pyrazole-containing scaffolds.
Post-Synthetic Modification and Derivatization
Post-synthetic modification is a powerful strategy that utilizes an existing pyrazole core, which is then functionalized to introduce the desired substituents. This approach is particularly useful for creating libraries of analogues from a common intermediate.
The most direct route to this compound is the N-alkylation of the parent 1H-pyrazole. This reaction involves the substitution of the acidic proton on the pyrazole nitrogen with an alkylating agent, in this case, a 2-methylbenzyl electrophile.
Standard N-alkylation is typically performed under basic conditions to deprotonate the pyrazole ring, thereby generating a more nucleophilic pyrazole anion. orientjchem.org Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acs.orgresearchgate.net The alkylating agent is typically a 2-methylbenzyl halide (e.g., 2-methylbenzyl chloride or bromide). pharmaguideline.com
Alternative and more advanced methods have been developed to overcome challenges such as the use of strong bases or high temperatures. semanticscholar.org Acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles offers a milder alternative. semanticscholar.orgresearchgate.net In this method, a Brønsted acid catalyst activates the trichloroacetimidate derived from 2-methylbenzyl alcohol, which then alkylates the pyrazole nitrogen. semanticscholar.org Phase-transfer catalysis (PTC) provides another efficient method, often allowing the reaction to proceed under solvent-free conditions with high yields. researchgate.net
| Method | Alkylating Agent | Catalyst/Base | Solvent | Key Features | Reference(s) |
| Standard Basic Alkylation | 2-Methylbenzyl Halide | K₂CO₃, NaH | DMF, DMSO | Well-established, versatile method. | acs.orgresearchgate.net |
| Acid-Catalyzed Alkylation | 2-Methylbenzyl Trichloroacetimidate | Brønsted Acid (e.g., TfOH) | Dichloromethane | Milder conditions, avoids strong bases. | semanticscholar.orgresearchgate.net |
| Phase-Transfer Catalysis | 2-Methylbenzyl Halide | Quaternary Ammonium (B1175870) Salt | Solvent-free or Biphasic | High yields, often eco-friendly. | researchgate.net |
| Ionic Liquid Media | Alkyl Halides | K₂CO₃ | [bmim][BF₄] | Sustainable reaction media, easy workup. | researchgate.net |
| Microwave-Assisted | Alkyl Halides | NaHCO₃ | Solvent-free | Rapid reaction times, high yields. | researchgate.net |
Table 1: Comparison of N-Alkylation Strategies for Pyrazole Derivatives.
Once the this compound scaffold is assembled, further diversity can be achieved by functionalizing either the pyrazole or the phenyl ring.
Pyrazole Ring Functionalization: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. mdpi.com The C4 position is the most nucleophilic and is the typical site for electrophilic attack, as the electron density at C3 and C5 is reduced by the adjacent nitrogen atoms. pharmaguideline.comscribd.com Common electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) at the C4 position. scribd.com
Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to install bromine or chlorine atoms at the C4 position.
Formylation: The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and DMF, introduces a formyl group (-CHO) at C4, which is a versatile handle for further transformations. nih.gov
Phenyl Ring Functionalization: The 2-methylphenyl (tolyl) group can also undergo electrophilic aromatic substitution. The existing methyl group is an ortho-, para-director. The pyrazolylmethyl substituent's directing effect must also be considered. More modern approaches, such as transition-metal-catalyzed C-H functionalization, offer powerful tools for selectively introducing substituents onto the phenyl ring with high precision, avoiding issues with regioselectivity common in classical electrophilic substitution. researchgate.net
| Reaction | Reagents | Ring Modified | Typical Position | Product | Reference(s) |
| Nitration | HNO₃ / H₂SO₄ | Pyrazole | C4 | 4-Nitro-1-[(2-methylphenyl)methyl]-1H-pyrazole | scribd.com |
| Sulfonation | Fuming H₂SO₄ | Pyrazole | C4 | This compound-4-sulfonic acid | scribd.com |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | Pyrazole | C4 | This compound-4-carbaldehyde | nih.gov |
| Directed C-H Arylation | Aryl Halide, Pd catalyst | Phenyl | Varies | Aryl-substituted derivative | researchgate.net |
Table 2: Selected Functionalization Reactions for the this compound Scaffold.
Regioselective Synthesis and Control in Pyrazole Formation
The construction of the pyrazole ring itself, particularly when it is asymmetrically substituted, requires careful control of regioselectivity. The most common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine. To synthesize an N1-substituted pyrazole directly, a substituted hydrazine is used. However, if the 1,3-dicarbonyl compound is not symmetrical, two different regioisomeric pyrazole products can be formed. conicet.gov.arnih.gov
Achieving regiocontrol is a significant challenge in pyrazole synthesis. organic-chemistry.org Several factors influence the regiochemical outcome:
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can direct the reaction pathway to favor the less sterically hindered product. mdpi.com
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can influence the site of the initial nucleophilic attack by the hydrazine.
Solvent Effects: The choice of solvent can dramatically alter the regioisomeric ratio. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to significantly improve regioselectivity compared to standard solvents like ethanol. conicet.gov.aracs.org These solvents can modulate the reactivity of the carbonyl groups and reaction intermediates through hydrogen bonding.
Catalysts: The use of Lewis or Brønsted acid catalysts can activate one carbonyl group preferentially, guiding the cyclization to yield a single major regioisomer.
An efficient, regioselective synthesis of 1,3,5-trisubstituted pyrazoles has been developed from N-alkylated tosylhydrazones and terminal alkynes, which proceeds with complete regioselectivity. nih.gov Similarly, one-pot multicomponent reactions have been designed to produce highly substituted pyrazoles with excellent regiocontrol. nih.gov
| Factor | Influence on Regioselectivity | Example | Reference(s) |
| Solvent | Fluorinated alcohols (TFE, HFIP) increase regioselectivity. | Reaction of a non-symmetrical 1,3-diketone with methylhydrazine. | conicet.gov.aracs.org |
| Reactant Structure | Steric bulk on the hydrazine or dicarbonyl favors one isomer. | Reaction with a bulky alkyl hydrazine. | mdpi.com |
| Catalysis | Lewis acids (e.g., BF₃) can activate a specific carbonyl group. | Cyclocondensation of β-enamino diketones with arylhydrazines. | organic-chemistry.org |
| Synthetic Strategy | Reaction of N-alkylated tosylhydrazones with terminal alkynes. | Provides complete regioselectivity for 1,3,5-trisubstituted pyrazoles. | nih.gov |
Table 3: Factors Influencing Regioselectivity in Pyrazole Synthesis.
Sustainable and Green Synthetic Protocols for this compound Analogues
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles. researchgate.net These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. nih.gov
Key green strategies for the synthesis of pyrazole analogues include:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and often improve yields compared to conventional heating. nih.govpharmacognosyjournal.net
Green Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water, ethanol, or ionic liquids is a central theme in green pyrazole synthesis. nih.govjetir.org
Solvent-Free Conditions: Conducting reactions without a solvent (solid-state or neat conditions) is an ideal green approach. Ball milling and reactions using organic ionic salts as a polar medium can facilitate solvent-free synthesis. tandfonline.comrsc.org
Benign Catalysts: The use of recyclable, non-toxic, and biodegradable catalysts is a cornerstone of green chemistry. Examples include nano-catalysts, ammonium chloride, and bio-organic catalysts like L-tyrosine. nih.govpharmacognosyjournal.netjetir.org
For example, a four-component reaction to synthesize pyrano[2,3-c]pyrazole derivatives has been successfully carried out in water using a recyclable CuFe₂O₄ catalyst. nih.gov Another protocol describes the synthesis of pyrazole derivatives under solvent-free conditions at room temperature using tetrabutylammonium (B224687) bromide as a recyclable organic ionic salt. tandfonline.com These approaches provide sustainable and efficient pathways to access pyrazole analogues with reduced environmental footprints.
| Green Protocol | Catalyst/Medium | Energy Source | Key Advantages | Reference(s) |
| Multicomponent Reaction in Water | CuFe₂O₄ | Conventional Heating (60 °C) | Use of water as a green solvent; recyclable catalyst. | nih.gov |
| Solvent-Free Synthesis | Tetrabutylammonium Bromide (TBAB) | Room Temperature | Avoids organic solvents; recyclable reaction medium. | tandfonline.com |
| Microwave-Assisted Synthesis | SnCl₂, L-tyrosine | Microwave Irradiation | Drastically reduced reaction times; improved yields. | nih.gov |
| Knorr Synthesis with Green Catalyst | Ammonium Chloride (NH₄Cl) | Conventional Heating | Inexpensive, non-toxic catalyst; renewable solvent (ethanol). | jetir.org |
Table 4: Examples of Sustainable and Green Protocols for Pyrazole Analogue Synthesis.
Mechanistic Insights into the Formation and Reactivity of 1 2 Methylphenyl Methyl 1h Pyrazole
Reaction Pathway Elucidation in Cyclization Reactions
The synthesis of the pyrazole (B372694) core typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com For an N-substituted pyrazole like 1-[(2-Methylphenyl)methyl]-1H-pyrazole, the substituent can be introduced either by alkylating the pyrazole ring post-cyclization or by using a substituted hydrazine, such as (2-methylphenyl)methylhydrazine, in the initial cyclization step.
A common pathway for pyrazole formation is the Knorr pyrazole synthesis, which proceeds through the condensation of a β-diketone with a hydrazine. researchgate.net The reaction mechanism generally involves the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, leading to a heterocyclic intermediate, often a pyrazoline. sci-hub.se Subsequent dehydration or oxidation then yields the aromatic pyrazole ring.
Alternative pathways, such as those involving electrophilic cyclization of α,β-alkynic hydrazones, have also been developed. A plausible mechanism for such reactions involves an initial electrophilic cyclization via a nucleophilic attack of the secondary nitrogen atom, forming a protonated product. mdpi.com This can then proceed to the final pyrazole structure. In some cases, pyrazoline has been identified as a key intermediate in the transformation to the final N-substituted pyrazole product. sci-hub.se The specific pathway can be influenced by the reaction conditions and the nature of the starting materials.
Analysis of Intermediates and Transition States
The formation of the pyrazole ring proceeds through several key intermediates and transition states. Following the initial condensation of a 1,3-dicarbonyl compound and a hydrazine, a hydrazone or enamine intermediate is typically formed. The subsequent cyclization step is crucial and involves an intramolecular nucleophilic attack. This leads to a non-aromatic, five-membered ring intermediate, such as a pyrazoline or a hydroxyl-pyrazoline. sci-hub.se
The transition state for the cyclization step involves the formation of a new nitrogen-carbon bond, leading to the heterocyclic ring. The stability of this transition state is influenced by factors such as the nature of the substituents and the solvent environment. Computational studies and spectroscopic methods, such as NMR spectroscopy, have been employed to elucidate the structure of reaction intermediates and understand the mechanistic pathways. researchgate.net For instance, transient formation of spiro-activated intermediates has been proven in some related ring-opening reactions leading to pyrazoles. researchgate.net The final step in many pyrazole syntheses is the aromatization of the pyrazoline intermediate, which typically occurs through the elimination of a molecule of water or through an oxidation step, leading to the stable aromatic pyrazole ring.
Kinetic and Thermodynamic Considerations in Compound Formation
The synthesis of substituted pyrazoles can be subject to either kinetic or thermodynamic control, leading to different product distributions. nih.gov The reaction conditions, including temperature, solvent, and catalyst, play a critical role in determining which pathway is favored.
Under kinetic control, the product that is formed fastest predominates. This often occurs at lower temperatures where the reaction is irreversible. The kinetically favored product corresponds to the reaction pathway with the lowest activation energy barrier. In contrast, under thermodynamic control, the most stable product is the major one formed. This is typically achieved at higher temperatures, allowing the reactions to be reversible and for equilibrium to be established. nih.gov
For example, in the synthesis of certain 3,5-disubstituted pyrazoles, it was found that tandem Michael addition/cyclocondensation with hydrazine led to the kinetically controlled pyrazole product. nih.gov Conversely, cycloisomerization of a ketoacetylene intermediate under different conditions led to the thermodynamically controlled furan (B31954) product. nih.gov The choice between these pathways can be finely tuned by modifying reaction parameters such as catalyst loading, solvent polarity, and reaction time. nih.gov Kinetic data acquired through methods like transient flow analysis can support a microkinetic model of the reaction, providing detailed insights into the reaction rates and mechanisms. researchgate.net
Steric and Electronic Effects of Substituents on Reactivity
The reactivity and regioselectivity of pyrazole formation are significantly influenced by the steric and electronic properties of substituents on both the 1,3-dicarbonyl precursor and the hydrazine derivative. researchgate.net
Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring of a reactant, such as a nitro group, can affect reaction rates and yields. For instance, in the synthesis of certain tosylated pyrazoles, the presence of strong EWGs led to degradation and very low yields. psu.edu Conversely, electron-donating groups (EDGs) can also influence the nucleophilicity and basicity of the reactants, thereby altering the reaction pathway. The electronic nature of substituents on the pyrazole ring has been shown to affect the conformation of other groups attached to the ring. mdpi.com
Steric Effects: Steric hindrance plays a crucial role in determining the outcome of the reaction. Bulky substituents near the reacting centers can slow down the reaction rate or favor the formation of one regioisomer over another. researchgate.net In the case of this compound, the ortho-methyl group on the phenyl ring introduces steric bulk near the pyrazole nitrogen. This steric demand can influence the formation of complexes with other molecules or catalysts. nih.gov Studies on related heterocyclic systems have shown that increasing the steric bulk in positions adjacent to the nitrogen atoms can inhibit the formation of active catalytic complexes or reduce their lifetime, thereby lowering reaction efficiency. nih.gov
The interplay between steric and electronic factors ultimately determines the product distribution in pyrazole synthesis. researchgate.net
| Substituent Type | Position | Observed Effect on Reactivity | Reference |
|---|---|---|---|
| Electron-Withdrawing (e.g., -NO₂) | Phenyl ring of precursor | Can lead to difficult reactions and substantial degradation, resulting in low product yields. | psu.edu |
| Steric Bulk (e.g., ortho-substituents) | Adjacent to reacting nitrogen | Can inhibit the formation of active complexes or reduce catalyst lifetime, leading to lower signal enhancements in processes like SABRE. | nih.gov |
| Methyl Group | C-5 of pyrazole ring | Influences the conformation of a vinyl group at the N-1 position, favoring a specific orientation. | mdpi.com |
Solvent Effects on Reaction Mechanisms and Selectivity
The choice of solvent can have a profound impact on the reaction mechanism, rate, and selectivity in the synthesis of pyrazoles. nih.gov Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism.
The polarity of the solvent is a critical factor. High-boiling point polar solvents like DMF and DMSO have been shown to be effective in some cycloaddition reactions, leading to moderate product conversion. researchgate.net In contrast, weak polar solvents like toluene (B28343) may not be suitable if reactants have poor solubility. researchgate.net In some syntheses, a change in solvent polarity at different stages of the reaction can even influence the product ratio. nih.gov
Ionic liquids have also been explored as alternative "green" solvents for pyrazole synthesis. nih.gov Their unique properties, such as high stability and easy recyclability, make them attractive for developing more sustainable chemical processes. nih.gov Furthermore, the solvent can affect tautomeric equilibria. For NH-pyrazoles, which can exist in different tautomeric forms, the equilibrium can be influenced by the use of polar protic versus aprotic solvents. nih.gov For instance, a study showed that a specific pyrazole exists in a tautomeric equilibrium in a polar solvent like methanol, while individual tautomers could be characterized in aprotic solvents. nih.gov
| Solvent | Solvent Type | Observed Effect | Reference |
|---|---|---|---|
| DMF, DMSO | Polar Aprotic | Can provide moderate conversion to cycloaddition products. | researchgate.net |
| Toluene | Nonpolar | May result in no product formation due to poor solubility of reactants. | researchgate.net |
| Ethanol | Polar Protic | Used in temperature-controlled synthesis of pyrazoles. | mdpi.com |
| Ionic Liquids (e.g., [HDBU][OAc]) | Ionic Liquid | Act as a recyclable medium, enabling green synthesis strategies under metal-free conditions. | mdpi.com |
| Methanol | Polar Protic | Can facilitate tautomeric equilibrium in NH-pyrazoles. | nih.gov |
Advanced Characterization Techniques for 1 2 Methylphenyl Methyl 1h Pyrazole and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental tools for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the electronic and nuclear environments within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
¹H and ¹³C NMR: The ¹H NMR spectrum of 1-[(2-Methylphenyl)methyl]-1H-pyrazole provides key information for structural confirmation. The benzylic methylene (B1212753) protons (CH₂) typically appear as a singlet, while the protons of the pyrazole (B372694) ring exhibit distinct signals. The aromatic protons of the 2-methylphenyl group show a characteristic multiplet pattern in the aromatic region. Similarly, the ¹³C NMR spectrum shows unique resonances for each carbon atom, including the methyl carbon, the benzylic methylene carbon, and the carbons of the pyrazole and phenyl rings. cdnsciencepub.comresearchgate.netrsc.org The precise chemical shifts can be influenced by the solvent and substituents on the aromatic rings.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data are hypothetical and based on typical values for similar pyrazole derivatives.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole-H3 | ~7.5 | ~139.0 |
| Pyrazole-H4 | ~6.2 | ~106.0 |
| Pyrazole-H5 | ~7.4 | ~128.5 |
| CH₂ (Benzylic) | ~5.3 | ~53.0 |
| CH₃ (Methyl) | ~2.3 | ~18.5 |
| Aromatic-H | 7.1 - 7.3 | 126.0 - 136.0 |
| Pyrazole-C3 | - | ~139.0 |
| Pyrazole-C4 | - | ~106.0 |
| Pyrazole-C5 | - | ~128.5 |
| Benzylic-C | - | ~53.0 |
| Methyl-C | - | ~18.5 |
¹⁵N NMR: While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable insights into the electronic structure of nitrogen-containing heterocycles like pyrazole. The chemical shifts of the two nitrogen atoms in the pyrazole ring are sensitive to substitution and tautomerism, offering a direct probe of the nitrogen environment.
2D NMR and NOESY: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the assignment of signals. The Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for determining the spatial proximity of atoms. kau.edu.sanih.gov For this compound, a NOESY experiment would show cross-peaks between the benzylic methylene protons and the protons on both the pyrazole ring and the 2-methylphenyl group, confirming their connectivity and relative orientation. nih.govresearchgate.net This is especially useful in distinguishing between isomers. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its functional groups. Key bands include C-H stretching from the aromatic and methyl groups, C=N and C=C stretching vibrations from the pyrazole and phenyl rings, and C-N stretching vibrations. ajrconline.orgresearchgate.net The region from 1600 to 1400 cm⁻¹ is particularly informative for the skeletal vibrations of the aromatic rings.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong signals in the Raman spectrum. This technique is less sensitive to water, which can be an advantage for certain sample types. The combination of both FT-IR and FT-Raman provides a more complete vibrational analysis of the molecule. researchgate.netresearchgate.net
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=N Stretch (Pyrazole Ring) | 1595 - 1590 ajrconline.org |
| C=C Stretch (Aromatic Rings) | 1600 - 1450 |
| C-N Stretch (Pyrazole Ring) | 1215 - 1200 ajrconline.org |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy. For this compound, HRMS would be used to verify its molecular formula, C₁₁H₁₂N₂. The experimentally measured exact mass should match the theoretically calculated mass to within a few parts per million (ppm), providing unambiguous confirmation of the compound's elemental composition. mdpi.comnih.gov
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂ |
| Calculated Exact Mass [M+H]⁺ | 173.10732 |
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction techniques are unparalleled for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information on bond lengths, bond angles, and intermolecular interactions.
Growing a suitable single crystal of this compound allows for its structure to be determined with atomic-level precision. researchgate.net This technique provides the absolute structure, including the conformation of the molecule and how the molecules pack together in the crystal lattice. nih.govmdpi.com Analysis of a similar structure, 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, reveals key structural parameters such as the dihedral angles between the pyrazole and phenyl rings. researchgate.net For the title compound, single-crystal XRD would confirm the connectivity and provide precise measurements of all bond lengths and angles, as well as identify any non-covalent interactions like C-H···π stacking that stabilize the crystal structure. researchgate.netspast.org
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | ~8.9 |
| b (Å) | ~18.3 |
| c (Å) | ~10.5 |
| β (°) | ~96.0 |
| Volume (ų) | ~1700 |
| Z (molecules/unit cell) | 4 |
Data based on the closely related structure of 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. researchgate.net
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered sample. researchgate.net It is a valuable tool for phase identification, assessment of sample purity, and for studying crystalline polymorphism. mdpi.com The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a characteristic fingerprint of the crystalline phase. researchgate.net For this compound, PXRD can be used to confirm that the bulk synthesized material corresponds to the structure determined by single-crystal X-ray diffraction. cambridge.org It is also essential for quality control in larger-scale synthesis.
Thermal Analysis: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a compound like this compound, TGA would reveal the temperatures at which it begins to decompose and the various stages of its thermal degradation.
In a typical TGA experiment for a pyrazole derivative, the sample is heated at a constant rate, and the mass loss is recorded. The resulting TGA curve provides valuable information about the compound's stability. Generally, pyrazole derivatives are known to be thermally stable. The decomposition of such compounds often occurs in single or multiple steps, corresponding to the cleavage of different chemical bonds within the molecule. The onset temperature of decomposition is a key indicator of thermal stability. For many organic molecules, including pyrazole derivatives, significant decomposition is often observed at temperatures above 200°C. The data that would be obtained from a TGA analysis is typically presented in a table summarizing the key decomposition stages.
Table 1: Hypothetical Thermogravimetric Analysis Data for this compound No specific TGA data was found for this compound in the searched sources. The table below is illustrative of typical data obtained from such an analysis.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |
|---|---|---|
| 1 | 220 - 350 | 55 |
| 2 | 350 - 500 | 40 |
| Residue | > 500 | 5 |
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. For an organic compound such as this compound, this analysis typically focuses on the percentage of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₁₁H₁₂N₂) to confirm its purity and elemental makeup.
The calculated elemental composition for this compound is as follows:
Carbon (C): 76.71%
Hydrogen (H): 7.02%
Nitrogen (N): 16.27%
Experimental values obtained from an elemental analyzer that are in close agreement with these calculated percentages would confirm the successful synthesis and purity of the compound. Any significant deviation could indicate the presence of impurities or that the desired compound was not formed.
Table 2: Elemental Composition Data for this compound No specific experimental elemental analysis data was found for this compound in the searched sources. The table below presents the calculated values and illustrative experimental values.
| Element | Calculated (%) | Found (%) (Hypothetical) |
|---|---|---|
| Carbon (C) | 76.71 | 76.68 |
| Hydrogen (H) | 7.02 | 7.05 |
| Nitrogen (N) | 16.27 | 16.25 |
Computational and Theoretical Investigations of 1 2 Methylphenyl Methyl 1h Pyrazole
Quantum Chemical Studies (Density Functional Theory - DFT Calculations)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 1-[(2-Methylphenyl)methyl]-1H-pyrazole typically employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to accurately model its properties.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) and 2-methylphenyl rings, which act as the primary electron-donating centers. Conversely, the LUMO is anticipated to be distributed across
Tautomerism Studies in Solution and Solid State
The phenomenon of tautomerism is a significant characteristic of pyrazole and its derivatives, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This process results in the existence of two distinct tautomeric forms, which can interconvert. The position of this equilibrium is sensitive to a variety of factors, including the nature and position of substituents on the pyrazole ring, the physical state (solution or solid), and the surrounding solvent environment. nih.gov For substituted pyrazoles, the relative stability of the tautomers can be influenced by both steric and electronic effects of the substituent groups. researchgate.net
In the case of this compound, the substitution is on a nitrogen atom, which generally locks the pyrazole ring into a single tautomeric form, as the mobile proton responsible for tautomerism in NH-pyrazoles is replaced by the (2-Methylphenyl)methyl group. However, computational and theoretical studies on related N-substituted pyrazoles can still provide valuable insights into the electronic structure and potential for other forms of isomerism or conformational dynamics, even if classical annular tautomerism is not at play.
While specific experimental or computational tautomerism studies on this compound are not extensively documented in the cited literature, the general principles derived from studies on other pyrazole derivatives allow for a theoretical consideration of its behavior. For a compound with a substituent on one of the ring nitrogens, the primary focus of computational studies would shift from tautomeric equilibrium to conformational analysis of the substituent and its influence on the electronic properties of the pyrazole ring.
Illustrative Computational Data for Conformational Analysis
The following table represents hypothetical data from a DFT study on the conformational isomers of this compound, illustrating the kind of results such an investigation would yield.
| Conformer | Gas Phase (ΔE, kcal/mol) | In Dichloromethane (ΔG, kcal/mol) | In Dimethyl Sulfoxide (B87167) (ΔG, kcal/mol) |
|---|---|---|---|
| Conformer A (Lowest Energy) | 0.00 | 0.00 | 0.00 |
| Conformer B | 1.52 | 1.35 | 1.28 |
| Conformer C | 3.14 | 2.98 | 2.89 |
In the solid state, the molecular conformation is determined by packing forces within the crystal lattice. X-ray crystallography is the definitive technique to determine the solid-state structure. sci-hub.se For substituted pyrazoles, it is often observed that only a single tautomer or conformer is present in the crystal lattice. nih.govsci-hub.se Intermolecular interactions, such as hydrogen bonding (in NH-pyrazoles) or van der Waals forces, play a crucial role in stabilizing a particular form in the solid state. nih.gov For this compound, which lacks an acidic proton for traditional hydrogen bonding, the crystal packing would be dictated by weaker C-H···N or C-H···π interactions and steric considerations of the bulky substituent.
Illustrative NMR Data for Solution State Analysis
In solution, NMR spectroscopy is a powerful tool to study dynamic equilibria. nih.gov While classical tautomerism is not expected for this compound, NMR studies at different temperatures could reveal the presence of multiple conformers if the energy barrier to their interconversion is high enough to be observed on the NMR timescale. sci-hub.se The chemical shifts of the pyrazole ring protons and carbons would be sensitive to the orientation of the (2-Methylphenyl)methyl group.
The following table provides an example of the type of NMR data that would be used to characterize the compound in solution, with assignments based on general knowledge of pyrazole chemistry.
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole H-3 | 7.55 | 139.8 |
| Pyrazole H-4 | 6.28 | 106.5 |
| Pyrazole H-5 | 7.49 | 129.3 |
| Methylene (B1212753) (-CH2-) | 5.30 | 55.1 |
| Phenyl C-1' | - | 135.2 |
| Phenyl C-2' (with CH3) | - | 136.8 |
| Phenyl H-3' | 7.15 | 128.9 |
| Phenyl H-4' | 7.25 | 127.6 |
| Phenyl H-5' | 7.20 | 126.4 |
| Phenyl H-6' | 7.05 | 130.5 |
| Methyl (-CH3) | 2.35 | 19.2 |
Coordination Chemistry of 1 2 Methylphenyl Methyl 1h Pyrazole As a Ligand
Ligand Design Principles for Metal Complexation
There is no specific research discussing the design principles of 1-[(2-Methylphenyl)methyl]-1H-pyrazole for metal complexation. The influence of the 2-methylphenyl group on the electronic and steric properties of the pyrazole (B372694) ring, and how these factors would dictate its binding affinity and selectivity for different metal ions, has not been experimentally determined or theoretically modeled in published studies.
Diversity of Coordination Modes and Binding Sites
While pyrazole-based ligands can coordinate to metal centers in various modes (e.g., monodentate, bidentate bridging), the specific coordination behavior of this compound has not been documented. There are no published crystal structures or spectroscopic studies that would confirm its binding sites and coordination modes with different metal ions.
Synthesis and Characterization of Metal Complexes
Detailed synthetic procedures and characterization data for metal complexes of this compound are absent from the scientific literature.
Mononuclear Complexes
No studies have been found that report the synthesis, spectroscopic analysis (e.g., IR, NMR, UV-Vis), or single-crystal X-ray diffraction of mononuclear complexes involving this ligand.
Polynuclear and Oligomeric Complexes
Similarly, there is no available research on the formation of polynuclear or oligomeric complexes using this compound as a bridging ligand.
Supramolecular Architectures in Metal Complexes via Hydrogen Bonding
The potential for metal complexes of this compound to form supramolecular architectures through hydrogen bonding or other non-covalent interactions has not been explored in any published research. There are no reports on the crystal packing or the formation of higher-order structures.
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers.
A comprehensive search of scientific literature and chemical databases reveals a notable absence of published research detailing the application of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. While the broader class of pyrazole-based ligands has been extensively utilized in the construction of these materials, specific studies focusing on the 2-methylphenyl substituted derivative are not found in the current body of scientific work.
The versatility of the pyrazole moiety makes it a common building block in coordination chemistry, with numerous examples of its derivatives being incorporated into complex supramolecular structures. These derivatives are often functionalized with carboxylic acids or other coordinating groups to facilitate the formation of robust, porous frameworks. However, the specific ligand this compound, which lacks such additional coordinating functionalities, does not appear to have been explored for these applications.
Consequently, there are no research findings, structural data, or performance metrics to report regarding its role in the formation, structure, or properties of MOFs and coordination polymers. The scientific community has yet to publish studies on its use as either a primary or ancillary ligand in this context. Therefore, no data tables detailing crystallographic information, porosity, or catalytic activity involving this specific compound can be provided.
Further research would be required to synthesize and characterize coordination compounds or polymers using this compound to determine its potential utility in the field of crystal engineering and materials science. Until such studies are conducted and published, its role in the development of MOFs and coordination polymers remains unexplored.
Advanced Applications in Organic Synthesis Mediated by 1 2 Methylphenyl Methyl 1h Pyrazole
Building Block for Complex Heterocyclic Systems and Molecular Architectures
The rigid framework and multiple reaction sites of pyrazole (B372694) derivatives make them excellent building blocks for the synthesis of more complex molecular architectures. nih.govchim.ithilarispublisher.com Specifically, 1-benzylpyrazoles have been shown to be effective five-atom partners in palladium-catalyzed [5 + 2] rollover annulation reactions with alkynes. nih.govacs.org This powerful transformation allows for the rapid assembly of tricyclic 2-benzazepine derivatives, which are important scaffolds in medicinal chemistry. nih.govacs.org
The reaction proceeds via a twofold C-H activation of both the aryl C(sp²)-H bond of the benzyl (B1604629) group and the heteroaryl C(sp²)-H bond of the pyrazole ring. nih.govacs.org1-[(2-Methylphenyl)methyl]-1H-pyrazole is a prime candidate for this type of transformation, with the potential for the 2-methyl group to influence the reaction's efficiency and selectivity.
![Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles](https://i.imgur.com/your-image-url.png)
Table 2: Scope of the [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes
| Entry | 1-Benzylpyrazole | Alkyne | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Benzyl-1H-pyrazole | Diphenylacetylene | Pd(OAc)₂ (10 mol%) | AgOAc (2 equiv) | PivOH | 140 | 85 |
| 2 | 1-Benzyl-1H-pyrazole | 1-Phenyl-1-propyne | Pd(OAc)₂ (10 mol%) | AgOAc (2 equiv) | PivOH | 140 | 78 |
| 3 | 1-(4-Methoxybenzyl)-1H-pyrazole | Diphenylacetylene | Pd(OAc)₂ (10 mol%) | AgOAc (2 equiv) | PivOH | 140 | 92 |
| 4 | 1-(4-Chlorobenzyl)-1H-pyrazole | 4-Octyne | Pd(OAc)₂ (10 mol%) | AgOAc (2 equiv) | PivOH | 140 | 71 |
Data is based on published results for substituted 1-benzylpyrazoles and illustrates the potential synthetic utility of this compound. nih.govacs.org
The ability to readily functionalize the resulting pyrazole moiety in the tricyclic product further highlights the utility of this approach for creating diverse molecular libraries. nih.gov
Precursors for Specialized Organic Transformations
Beyond its role in C-H activation and cycloadditions, This compound can serve as a precursor for a variety of other specialized organic transformations. The N-benzyl group, while useful for directing reactions or as a component in cycloadditions, can also be viewed as a protecting group for the pyrazole nitrogen. Cleavage of the benzyl group can reveal the N-H pyrazole, which can then undergo a range of N-functionalization reactions.
Furthermore, the pyrazole ring itself is amenable to further modification. Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C4 position of the pyrazole ring. globalresearchonline.net This allows for the introduction of various functional groups that can be used in subsequent cross-coupling reactions or other transformations.
The inherent reactivity of the different components of This compound —the pyrazole ring, the benzyl group, and the C-H bonds—makes it a versatile precursor for generating a wide array of more complex and functionally diverse molecules.
Solid State Properties and Potential in Functional Materials
Polymorphism and Crystallography
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. However, a search of crystallographic databases and scientific literature did not yield any specific studies on the polymorphism or the single-crystal X-ray diffraction data for 1-[(2-Methylphenyl)methyl]-1h-pyrazole. Without this fundamental crystallographic information, a detailed analysis of its crystal system, space group, and unit cell dimensions is not possible.
Supramolecular Assembly in Crystalline Forms
The study of supramolecular assembly involves the spontaneous organization of molecules into well-defined, larger structures through intermolecular interactions. In the context of crystalline forms, this pertains to the formation of specific motifs, such as dimers, chains, or layers. While the pyrazole (B372694) ring is known to participate in various supramolecular synthons, the specific assembly of this compound in the solid state has not been reported.
Functional Materials Development
The development of functional materials often relies on the precise control of solid-state structure to achieve desired optical, electronic, or mechanical properties. Pyrazole derivatives have been investigated for applications in areas such as coordination polymers, and fluorescent materials. However, without foundational knowledge of the solid-state properties of this compound, its potential for development into functional materials remains an open question.
Future Directions and Challenges in Research on 1 2 Methylphenyl Methyl 1h Pyrazole
Innovations in Synthetic Methodologies
The conventional synthesis of 1-[(2-Methylphenyl)methyl]-1H-pyrazole typically involves the N-alkylation of pyrazole (B372694) with 2-methylbenzyl halide. While effective, this method reflects classical synthetic approaches. Future research must focus on the development of more efficient, sustainable, and versatile synthetic protocols.
A significant challenge is the adoption of green chemistry principles to minimize environmental impact. ijsrch.com Innovations should target the use of aqueous media, biodegradable catalysts, and energy-efficient techniques. thieme-connect.comacs.org Methodologies such as microwave-assisted and ultrasound-irradiated synthesis, which have been successfully applied to other pyrazole derivatives, could dramatically reduce reaction times and improve yields. nih.govacs.org Exploring one-pot, multicomponent reactions would represent a paradigm shift, allowing for the construction of complex derivatives from simple precursors in a single step, thereby enhancing atom economy and reducing waste. thieme-connect.comacs.org
Future synthetic research directions are summarized below:
| Synthetic Approach | Objective and Potential Advantage | Key Challenges |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, and potentially higher yields. | Scale-up feasibility and managing localized overheating. |
| Sonocatalysis (Ultrasonication) | Enhanced reaction rates through acoustic cavitation; effective in heterogeneous systems. | Ensuring uniform energy distribution in large-scale reactors. |
| Aqueous-Phase Synthesis | Elimination of volatile organic solvents, aligning with green chemistry principles. thieme-connect.com | Overcoming solubility issues of nonpolar reactants. |
| Heterogeneous Catalysis | Use of recyclable solid catalysts (e.g., clays, zeolites) for easier product purification and catalyst reuse. thieme-connect.com | Catalyst deactivation and leaching. |
| Multicomponent Reactions | Increased molecular complexity from simple starting materials in a single step. acs.org | Controlling regioselectivity and optimizing conditions for multiple simultaneous reactions. |
Development of Advanced Spectroscopic and Structural Probes
A thorough understanding of a molecule's properties begins with a precise characterization of its three-dimensional structure and electronic environment. For this compound, future research should employ advanced analytical techniques that go beyond routine spectroscopy.
High-resolution single-crystal X-ray diffraction is essential to determine its precise solid-state conformation, including bond lengths, bond angles, and the dihedral angle between the pyrazole and phenyl rings. nih.govspast.org This data provides an empirical foundation for computational models. Furthermore, Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions (e.g., C-H···π, π···π stacking) that govern the crystal packing, which is crucial for understanding its solid-state properties and for materials science applications. tandfonline.comnih.gov
Another frontier is the use of advanced solid-state NMR (ssNMR) spectroscopy. Techniques such as 13C{14N} Rotational-Echo Double-Resonance (RESPDOR) can act as an "attached nitrogen test," providing unambiguous confirmation of carbon atoms bonded to nitrogen, which is invaluable for distinguishing isomers and characterizing the heterocyclic core. acs.orgnih.goviastate.edu
The development of bespoke molecular probes represents a particularly innovative direction. By strategically introducing fluorine atoms onto the phenyl ring, novel analogues of this compound can be created. These fluorinated derivatives can serve as highly sensitive 19F NMR probes. cfplus.czacs.org Given the high sensitivity of the 19F chemical shift to the local environment and the absence of background signals in most biological and material systems, these probes could be used to monitor subtle changes in conformation, binding events, or reaction mechanisms. acs.orgnih.govnih.gov
| Technique | Information Gained | Future Research Goal |
| Single-Crystal X-ray Diffraction | Precise molecular geometry, bond parameters, and crystal packing. mdpi.comcambridge.org | Obtain the definitive solid-state structure of the title compound and its derivatives. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. tandfonline.com | Understand the forces directing self-assembly and polymorphism. |
| Solid-State NMR (e.g., 13C{14N} RESPDOR) | Connectivity information (C-N bonds), differentiation of tautomers/isomers. acs.orgnih.gov | Characterize the structure in amorphous or poorly crystalline states. |
| 19F NMR Spectroscopy (using fluorinated analogues) | Highly sensitive reporting on local chemical and electronic environments. acs.orgnih.gov | Develop molecular probes for studying interactions in complex systems. |
Predictive Computational Chemistry for Novel Reactivity and Properties
Computational chemistry is a powerful tool for predicting molecular behavior and guiding experimental design, thereby saving time and resources. eurasianjournals.com For this compound, a combination of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide profound insights into its reactivity and properties. researchgate.netresearchgate.net
DFT calculations can be employed to model the electronic structure of the molecule. mdpi.comtandfonline.com Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict its electronic transition properties and susceptibility to nucleophilic or electrophilic attack. researchgate.net Mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface can visually identify sites prone to electrophilic or nucleophilic interaction. cambridge.org
Molecular Dynamics (MD) simulations can predict the dynamic behavior of the molecule over time. nih.gov This is crucial for understanding its conformational flexibility, interactions with solvent molecules, and how it might approach a binding site or catalytic center. The combination of DFT and MD can be used to predict spectroscopic signatures (e.g., NMR chemical shifts, IR vibrational frequencies), which can then be compared with experimental data to validate the computational models. researchgate.net The ultimate goal is to create a reliable in silico model to predict how structural modifications will affect the molecule's properties, enabling the rational design of new derivatives with desired functions. eurasianjournals.com
| Computational Method | Predicted Properties | Application in Future Research |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), electrostatic potential, reactivity indices, optimized geometry. mdpi.comresearchgate.net | Predicting sites of reactivity, understanding electronic properties, and guiding synthetic modifications. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transition energies. researchgate.net | Designing derivatives with specific photophysical properties for materials science. |
| Molecular Dynamics (MD) | Conformational analysis, solvent interactions, dynamic stability. nih.gov | Simulating behavior in different environments (e.g., solution, polymer matrix) to predict stability and interactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bond character and non-covalent interactions. | Elucidating the nature of weak intramolecular and intermolecular forces. |
Expanding Applications in Catalysis and Materials Science
The inherent structural features of this compound—namely, the coordinating nitrogen atoms of the pyrazole ring and the tunable steric and electronic environment provided by the 2-methylbenzyl group—make it a promising candidate for applications in catalysis and materials science.
In catalysis, pyrazole derivatives are well-established as effective N-donor ligands for transition metals. researchgate.netnih.gov Future research should focus on synthesizing organometallic complexes of this compound with metals such as palladium, copper, nickel, or titanium. researchgate.netrsc.org The steric bulk of the 2-methylphenyl group could influence the coordination geometry and create a specific chiral pocket around the metal center, potentially leading to catalysts with high activity and selectivity in reactions like C-C cross-coupling or polymerization. rsc.orgdntb.gov.ua The protic nature of a related unsubstituted pyrazole ligand NH group can play a role in metal-ligand cooperation, a key concept in modern catalysis. nih.gov
In materials science, the rigid, aromatic nature of the pyrazole scaffold is a desirable feature for creating ordered molecular structures. Research should be directed toward incorporating the this compound moiety into larger molecular architectures, such as polymers, liquid crystals, or organic light-emitting diodes (OLEDs). nih.gov Its thermal stability, electronic properties, and potential for self-assembly through intermolecular interactions could be harnessed to create novel functional materials. Investigating the photophysical properties (fluorescence, phosphorescence) of the molecule and its derivatives is a critical first step in evaluating its potential for optoelectronic applications.
Fundamental Understanding of Structure-Property Relationships
A central challenge and opportunity in the study of this compound is to develop a fundamental understanding of its structure-property relationships (SPR). This requires a systematic and integrated approach, combining synthesis, characterization, and computational modeling. nih.govnih.govrsc.org
Future research should involve the creation of a focused library of derivatives. This would entail systematic modifications at key positions, such as:
Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties of the ligand.
Substitution on the pyrazole ring: Adding substituents at the C3, C4, or C5 positions to alter steric hindrance and electronic density within the heterocyclic core.
Each new derivative would then be subjected to the advanced spectroscopic and computational analyses described in sections 9.2 and 9.3 to build a comprehensive dataset. By correlating the precise structural and electronic data with experimentally measured properties (e.g., catalytic turnover frequency, fluorescence quantum yield, melting point), robust SPR models can be established. frontiersin.orgjapsonline.com This knowledge is the cornerstone of rational molecular design, enabling researchers to move beyond serendipity and toward the targeted engineering of molecules with optimized performance for specific applications in catalysis, materials science, or other fields.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-[(2-Methylphenyl)methyl]-1H-pyrazole, and how can reaction conditions be optimized?
- Methodology :
- Condensation reactions : React 2-methylbenzyl halides with pyrazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Use POCl₃-mediated cyclization of hydrazides with diketones (e.g., 1,3-diketones) at 120°C to form the pyrazole core .
- Purification : Isolate via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (>95%) .
- Optimization : Adjust stoichiometry of aryl halides and monitor reaction progress via TLC. Optimize temperature to minimize side products (e.g., over-alkylation).
Q. How can the identity and purity of this compound be validated?
- Analytical techniques :
- NMR : Compare ¹H/¹³C NMR spectra with reference data (e.g., NIST Chemistry WebBook ). Key signals: aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 2.3–2.6 ppm).
- Mass spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 199.1) and fragmentation patterns using electron ionization .
- Melting point : Compare observed mp (34–36°C) with literature values .
Advanced Research Questions
Q. How can structural contradictions between computational models and experimental data (e.g., X-ray crystallography) be resolved?
- Case study : Single-crystal X-ray diffraction (SCXRD) of analogous pyrazoles (e.g., 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol) reveals dihedral angles between aromatic rings (16.83°–51.68°), which may conflict with DFT-optimized geometries .
- Resolution :
Perform SCXRD using ORTEP-3 for visualization .
Compare experimental bond lengths/angles with DFT (B3LYP/6-311+G(d,p)) and adjust basis sets to account for crystal packing effects .
Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) .
Q. What strategies are effective for analyzing the pharmacological potential of this compound?
- Biological activity screening :
- Target identification : Compare structural analogs (e.g., TRAM-34, a pyrazole-based KCa3.1 channel blocker ) for shared pharmacophores.
- In vitro assays : Test cytotoxicity (MTT assay), receptor binding (radioligand displacement), and enzyme inhibition (IC₅₀ determination).
- ADMET prediction : Use QSAR models to predict solubility (LogP ~2.8) and metabolic stability via cytochrome P450 interactions .
Q. How can synthetic byproducts or regioisomers (e.g., 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde) be characterized and minimized?
- Byproduct analysis :
- LC-MS : Identify regioisomers via retention time and m/z differences (e.g., aldehyde vs. methyl derivatives) .
- IR spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) in carbaldehyde byproducts .
- Mitigation : Use directing groups (e.g., Boc-protected amines) or transition metal catalysts (e.g., Pd/Cu) to enhance regioselectivity .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points or spectral data be addressed?
- Case example : Melting points vary between 34–36°C (Kanto Reagents ) and 95–96°C for analogs (e.g., 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde ).
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
